molecular formula C25H41Cl2N3O8 B194650 Landiolol hydrochloride CAS No. 144481-98-1

Landiolol hydrochloride

Cat. No.: B194650
CAS No.: 144481-98-1
M. Wt: 582.5 g/mol
InChI Key: NUWRTXXADFFSMZ-ULXOMSGMSA-N
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Description

Landiolol hydrochloride is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for rapid ventricular rate control in cases of supraventricular tachycardia. This compound is known for its high β1-selectivity, rapid onset, and short elimination half-life, making it an ideal agent for heart rate control in various clinical settings .

Preparation Methods

The preparation of landiolol hydrochloride involves several synthetic routes and reaction conditions. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time. This method is suitable for industrial large-scale production due to its simplicity, high yield, and environmental friendliness . Another method involves the use of sodium bicarbonate, ammonium chloride, and hydrochloric acid in a series of reactions to produce this compound .

Comparison with Similar Compounds

Landiolol hydrochloride is often compared with other short-acting and selective beta-blockers such as esmolol. Both compounds are used for rapid ventricular rate control, but this compound has a higher β1-selectivity and a shorter elimination half-life . This makes this compound more effective in reducing heart rate quickly and with fewer side effects. Other similar compounds include propranolol and metoprolol, but these have longer half-lives and are less selective for β1-receptors .

Properties

CAS No.

144481-98-1

Molecular Formula

C25H41Cl2N3O8

Molecular Weight

582.5 g/mol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride

InChI

InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1

InChI Key

NUWRTXXADFFSMZ-ULXOMSGMSA-N

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl

SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl

Appearance

White to Off-White Solid

melting_point

124-126°C

144481-98-1

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Landiolol Hydrochloride;  4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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